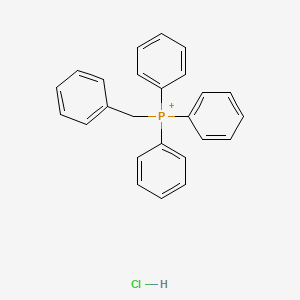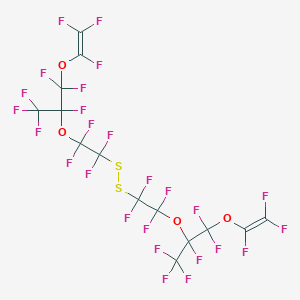![molecular formula C10H22NO6S+ B15089091 Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a methacrylate group, making it highly reactive and useful in various chemical processes. The compound is often used in polymer chemistry due to its ability to undergo polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium typically involves the reaction of 1,3-propane sultone with N,N-dimethylaminoethyl methacrylate in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature (around 25°C) and requires stirring for about 12 hours. After the reaction, the mixture is left to stand for 36 hours to allow the formation of a white precipitate, which is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium undergoes various chemical reactions, including:
Polymerization: Due to the presence of the methacrylate group, the compound readily undergoes free radical polymerization.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Addition: The double bond in the methacrylate group allows for addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Nucleophiles such as halides or thiols can react with the quaternary ammonium group under mild conditions.
Addition: Reagents like hydrogen bromide or chlorine can add across the double bond in the methacrylate group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units derived from the methacrylate monomer.
Substitution: Products include substituted quaternary ammonium compounds.
Addition: The addition products are typically halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the study of enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium involves its ability to undergo polymerization and form stable polymers. The methacrylate group allows for the formation of covalent bonds with other monomers, leading to the creation of complex polymer networks. The quaternary ammonium group provides ionic interactions that can enhance the stability and functionality of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Similar in structure but contains a sulfopropyl group instead of a methyl sulfate group.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride: Contains a chloride ion instead of a methyl sulfate group.
Uniqueness
Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium is unique due to its combination of a methacrylate group and a quaternary ammonium group, which provides both reactivity and stability. This makes it particularly useful in applications requiring durable and functional polymers.
Propriétés
Formule moléculaire |
C10H22NO6S+ |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
methyl hydrogen sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1; |
Clé InChI |
IHBKAGRPNRKYAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



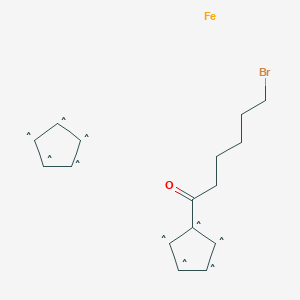
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
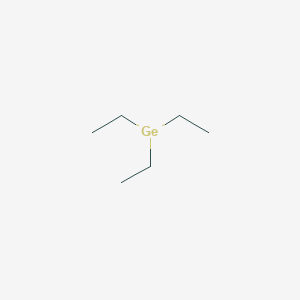
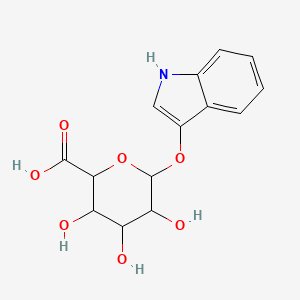
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
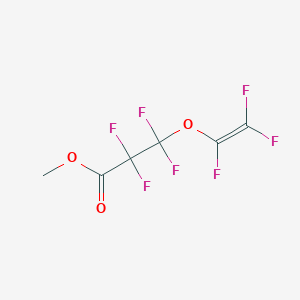
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
